molecular formula C11H15N5O5 B091364 N-Methoxyadenosine CAS No. 19399-25-8

N-Methoxyadenosine

Cat. No. B091364
CAS RN: 19399-25-8
M. Wt: 297.27 g/mol
InChI Key: JVEJHUJMDIDUDS-IOSLPCCCSA-N
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Description

N-Methoxyadenosine is a modified nucleoside that has garnered significant interest in scientific research due to its unique properties. It is a derivative of adenosine, a key component of RNA and ATP, and is formed by the addition of a methoxy group to the nitrogen atom at the 6th position of the adenine ring. This modification alters its biochemical and physiological properties, leading to a range of potential applications in research.

Mechanism Of Action

The mechanism of action of N-Methoxyadenosine is not fully understood, but it is thought to act as a competitive inhibitor of adenosine deaminase, an enzyme involved in the metabolism of adenosine. By inhibiting this enzyme, N-Methoxyadenosine may alter the levels of adenosine and its derivatives in cells, leading to changes in cellular signaling and metabolism.

Biochemical And Physiological Effects

N-Methoxyadenosine has been shown to have a range of biochemical and physiological effects. It has been reported to increase the stability of RNA molecules, potentially by altering their conformation or interactions with other proteins. It has also been shown to enhance the translation of certain mRNA molecules, leading to increased protein expression.

Advantages And Limitations For Lab Experiments

One advantage of using N-Methoxyadenosine in lab experiments is its ability to be incorporated into RNA molecules in vivo. This allows researchers to study the effects of modified RNA in a more natural context, rather than relying on artificial constructs. However, one limitation is that the synthesis of N-Methoxyadenosine can be challenging, and it may not be readily available for all researchers.

Future Directions

There are many potential future directions for research on N-Methoxyadenosine. One area of interest is its potential role in epigenetic regulation, as RNA modifications have been shown to play a role in this process. Additionally, further investigation is needed to fully understand the mechanism of action of N-Methoxyadenosine and its effects on cellular signaling and metabolism. Finally, the development of new methods for synthesizing N-Methoxyadenosine may make it more accessible for use in a wider range of experiments.

Synthesis Methods

N-Methoxyadenosine can be synthesized using a variety of methods. One common approach involves the reaction of adenosine with dimethyl sulfate, followed by hydrolysis to remove the methyl groups from the 2’ and 3’ positions. The resulting product is then treated with sodium methoxide to introduce the methoxy group at the 6th position.

Scientific Research Applications

N-Methoxyadenosine has been studied extensively for its potential use in scientific research. One of its primary applications is as a tool for studying RNA modification and metabolism. It has been shown to be incorporated into RNA molecules in vivo, allowing researchers to track the fate of modified RNA and investigate its role in cellular processes.

properties

CAS RN

19399-25-8

Product Name

N-Methoxyadenosine

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O5/c1-20-15-9-6-10(13-3-12-9)16(4-14-6)11-8(19)7(18)5(2-17)21-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,15)/t5-,7-,8-,11-/m1/s1

InChI Key

JVEJHUJMDIDUDS-IOSLPCCCSA-N

Isomeric SMILES

CONC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES

CONC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Canonical SMILES

CONC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

synonyms

N(6)-methoxyadenosine

Origin of Product

United States

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